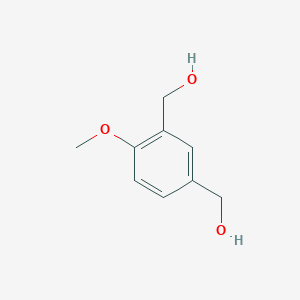

4-Methoxy-1,3-benzenedimethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)-4-methoxyphenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4,10-11H,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOJGDBGFQJISPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405240 | |

| Record name | 4-Methoxy-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15471-26-8 | |

| Record name | 4-Methoxy-1,3-benzenedimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Methoxy 1,3 Benzenedimethanol and Analogues

Catalytic Approaches to Benzenedimethanol Synthesis

Catalysis offers powerful tools for the synthesis of benzenedimethanols, providing routes that are often more efficient and environmentally benign than stoichiometric methods. These approaches include metal-catalyzed reductions, biocatalytic transformations, and reactions facilitated by phase transfer catalysis.

The reduction of aromatic diesters and dialdehydes is a direct and common method for preparing benzenedimethanols. A key precursor for 4-methoxy-1,3-benzenedimethanol is dimethyl 4-methoxyisophthalate. nih.gov The catalytic hydrogenation of these carbonyl compounds to alcohols is a prominent strategy.

Ruthenium-based catalysts have demonstrated high efficiency in the hydrogenation of esters. capes.gov.brresearchgate.net For instance, specific Ru-SNS and Ru-PNN pincer-type complexes, known as Gusev catalysts, provide a greener alternative to traditional stoichiometric hydride reagents like lithium aluminum hydride (LAH). capes.gov.brmatthey.com These catalysts facilitate highly selective reductions under mild reaction conditions and at low catalyst loadings, which improves the economic and environmental profile of the process. matthey.com The hydrogenation of methyl lactate (B86563) using a ruthenium catalyst has been shown to proceed at 30°C with turnover numbers (TONs) reaching 4000. capes.gov.br Similarly, palladium catalysts, such as PdCl₂, can be employed for the hydrodeoxygenation of benzylic alcohols, indicating their potential role in related reductions. nih.gov

Another powerful reduction technique for aromatic systems is the Birch reduction, which uses an alkali metal (typically lithium or sodium) in liquid ammonia (B1221849) with an alcohol as a proton source. lookchemmall.commasterorganicchemistry.com This method reduces the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.com For a precursor like anisole (B1667542) (methoxybenzene), the reaction proceeds via a radical anion intermediate, with the electron-donating methoxy (B1213986) group directing the regioselectivity of the reduction. ic.ac.uk While this method primarily reduces the ring itself, its principles of electron transfer are fundamental in organometallic chemistry. For the synthesis of benzenedimethanol, the focus remains on the reduction of the side-chain functional groups rather than the aromatic ring.

Table 1: Comparison of Catalytic Systems for Ester and Arene Reduction

| Catalytic System | Substrate Type | Product Type | Key Advantages |

|---|---|---|---|

| Ru-PNN/Ru-SNS Complexes | Aromatic/Aliphatic Esters | Primary Alcohols | High selectivity, mild conditions, low catalyst loading, greener alternative to hydrides. matthey.com |

| PdCl₂/PMHS | Benzylic Alcohols | Alkanes/Reduced Alcohols | Selective hydrodeoxygenation. nih.gov |

| Li or Na / liquid NH₃ (Birch Reduction) | Aromatic Rings (e.g., Anisole) | 1,4-Cyclohexadienes | Partial reduction of the aromatic nucleus. lookchemmall.commasterorganicchemistry.com |

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. For the formation of hydroxylated aromatic compounds, monooxygenase enzymes are particularly relevant.

One notable example is the toluene (B28343) 4-monooxygenase (T4MO) from the bacterium Pseudomonas mendocina KR1. This multi-component enzyme system can catalyze the oxidation of substituted phenols. Specifically, the wild-type T4MO enzyme has been shown to oxidize o-methoxyphenol to produce 4-methoxybenzene-1,3-diol (B119832) (4-methoxyresorcinol) with a yield of 87%. The enzyme system comprises a hydroxylase (TmoAB), a reductase (TmoC), and a coupling protein (TmoD), which work together to incorporate molecular oxygen into the aromatic substrate. While the substrate is a phenol (B47542) rather than a xylene derivative, this pathway demonstrates the potential of biocatalysis to introduce hydroxyl groups onto a methoxy-substituted benzene (B151609) ring, yielding a structure closely related to the target compound. The KEGG PATHWAY database provides a broad map of metabolic pathways, including those for the degradation of aromatic compounds, which forms the basis for discovering and engineering such biocatalytic routes. genome.jp

Phase Transfer Catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org The catalyst, often a quaternary ammonium (B1175870) or phosphonium (B103445) salt, acts as a shuttle, transporting an anionic reactant from the aqueous phase into the organic phase where it can react with the organic-soluble substrate. crdeepjournal.orgslideshare.net This methodology can enhance reaction rates, improve yields, and eliminate the need for harsh or expensive solvents. wikipedia.org

The synthesis of benzenedimethanol isomers has been successfully achieved using PTC. For example, a patented process describes the preparation of 1,4-benzenedimethanol (B118111) from terephthaloyl dichloride. google.com The reaction involves the hydrolysis of the diacyl chloride in the presence of an alkaline agent, water, and a phase transfer catalyst, with refluxing at 80-100°C for 3-6 hours. google.com This method achieves high purity (>99%) and high yields (85-90%). google.com This principle is directly applicable to the synthesis of this compound from its corresponding 4-methoxyisophthaloyl chloride precursor. The choice of catalyst is crucial; common PTC catalysts include benzyltriethylammonium chloride and various tetra-n-butylammonium salts. wikipedia.orgclockss.org

Table 2: Common Phase Transfer Catalysts

| Catalyst Type | Examples | Typical Application |

|---|---|---|

| Quaternary Ammonium Salts | Benzyltriethylammonium chloride, Methyltricaprylammonium chloride, Tetra-n-butylammonium bromide (TBAB). wikipedia.orgclockss.org | Transporting anions (e.g., OH⁻, CN⁻) from aqueous to organic phase for nucleophilic substitution and hydrolysis reactions. crdeepjournal.org |

| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide. wikipedia.org | Similar to ammonium salts but often exhibit greater thermal stability. wikipedia.org |

| Crown Ethers | 18-Crown-6. wikipedia.org | Solubilizing alkali metal cations (e.g., K⁺) in organic solvents, thereby activating the associated anion. |

Mechanistic Investigations and Reactivity Profiles of 4 Methoxy 1,3 Benzenedimethanol

Dehydrogenative Coupling Reactions of Methoxy-Substituted Benzenedimethanols

Dehydrogenative coupling reactions, which typically involve the formation of a new bond with the concomitant loss of hydrogen gas, are a powerful tool in synthetic chemistry. In the context of benzylic alcohols, these reactions can lead to the formation of esters, ethers, or larger polymeric structures. The reactivity of benzylic alcohols in such transformations is often influenced by the electronic nature of substituents on the aromatic ring.

For 4-Methoxy-1,3-benzenedimethanol, the presence of an electron-donating methoxy (B1213986) group would be expected to influence the reactivity of the two benzylic alcohol functionalities. However, specific studies detailing the dehydrogenative coupling of this compound are not readily found in the current body of scientific literature. General studies on the dehydrogenative coupling of benzyl (B1604629) alcohols catalyzed by transition metal complexes, such as those involving manganese, demonstrate the conversion of benzylic alcohols to esters in the presence of methanol (B129727). It is plausible that this compound could undergo similar transformations, potentially leading to a mixture of mono- and di-ester products, or even polymeric materials under appropriate conditions. The precise outcomes and the influence of the methoxy group on the reaction rates and selectivity remain subjects for future investigation.

Solvent-Dependent Reactivity Pathways

In the case of this compound, the polarity and coordinating ability of the solvent would likely play a crucial role in its reactivity. Polar protic solvents could participate in hydrogen bonding with the hydroxyl groups, potentially influencing their nucleophilicity and leaving group ability. Aprotic solvents, on the other hand, might favor different transition states. While general principles of solvent effects on benzylic alcohol reactions are well-established, specific experimental data quantifying these effects for this compound are not available. Systematic studies are required to map out the solvent-dependent reactivity profile of this compound.

Electrophilic and Nucleophilic Substitution Patterns

The reactivity of this compound in substitution reactions can be considered at two main sites: the aromatic ring (electrophilic substitution) and the benzylic carbons (nucleophilic substitution).

Electrophilic Aromatic Substitution: The methoxy group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the benzene (B151609) ring via resonance. The two hydroxymethyl groups are weakly deactivating and meta-directing. Therefore, electrophilic substitution on this compound would be expected to occur at the positions ortho and para to the methoxy group. However, the steric hindrance from the adjacent hydroxymethyl groups might influence the regioselectivity.

Nucleophilic Substitution: The benzylic positions of this compound are susceptible to nucleophilic substitution. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions and the nature of the nucleophile. The stability of the potential benzylic carbocation intermediate, which would be enhanced by the resonance delocalization into the benzene ring, suggests that an S(_N)1 pathway is plausible, especially under acidic conditions or with poor nucleophiles. Strong nucleophiles would favor an S(_N)2 reaction. Again, specific experimental studies on the substitution patterns of this compound are lacking.

Coordination Chemistry with Transition Metals for Catalytic Applications

The hydroxyl groups of this compound can act as ligands, coordinating to transition metal centers. This coordination is often a key step in catalytic cycles involving benzylic alcohols. The formation of metal-alkoxide complexes can activate the alcohol for subsequent transformations, such as oxidation, dehydrogenation, or coupling reactions.

The bidentate nature of this compound, with its two hydroxyl groups, suggests that it could act as a chelating ligand for certain metal centers, potentially forming stable complexes. The electronic properties of the coordinated metal could be tuned by the electron-donating methoxy group on the benzene ring. While the coordination chemistry of benzylic alcohols with various transition metals is an active area of research, specific studies focusing on the coordination behavior and catalytic applications of complexes derived from this compound have not been reported.

Derivatization Chemistry and Molecular Scaffold Generation from 4 Methoxy 1,3 Benzenedimethanol

Synthesis of Novel 4-Methoxy-1,3-Benzenediolyl Hydrazone Derivatives

The synthesis of novel hydrazone derivatives from precursors of 4-methoxy-1,3-benzenedimethanol is a key area of research, particularly for creating new compounds with potential therapeutic applications. A critical intermediate in this synthetic pathway is 4-methoxyisophthalohydrazide, which is derived from 4-methoxyisophthalic acid.

The synthetic route to 4-methoxy-1,3-benzenediolyl hydrazone derivatives typically starts with the conversion of 4-methoxyisophthalic acid into its corresponding dimethyl ester, dimethyl-4-methoxyisophthalate. This esterification is accomplished by reacting the acid with methanol (B129727), using thionyl chloride as a catalyst. byjus.com The subsequent step involves hydrazinolysis of the ester with hydrazine (B178648) monohydrate in an ethanol (B145695) solvent, which produces the key intermediate, 4-methoxyisophthalohydrazide, in a high yield. byjus.com

The final stage of the synthesis is the condensation of 4-methoxyisophthalohydrazide with various aromatic aldehydes. byjus.com This reaction is generally performed in glacial acetic acid under reflux, yielding the desired 4-methoxy-1,3-benzenediolyl hydrazone derivatives. byjus.com A number of these derivatives have been synthesized and assessed for their biological properties, including their capacity to inhibit platelet aggregation. byjus.commasterorganicchemistry.com

A generalized synthetic pathway is detailed in the interactive table below.

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Methoxyisophthalic acid | Anhydrous methanol, thionyl chloride, 0°C to 80°C byjus.com | Dimethyl-4-methoxyisophthalate |

| 2 | Dimethyl-4-methoxyisophthalate | Hydrazine monohydrate (80%), ethanol byjus.com | 4-Methoxyisophthalohydrazide |

| 3 | 4-Methoxyisophthalohydrazide | Aromatic aldehydes, glacial acetic acid, reflux byjus.com | 4-Methoxy-1,3-benzenediolylhydrazone derivatives |

The structural variety of the resulting hydrazone derivatives is achieved by using different substituents on the aromatic aldehyde in the final condensation step, enabling the creation of a diverse library of compounds for further study.

Preparation of Substituted Benzylamines via Amination of Benzenedimethanols

The benzylic hydroxyl groups of this compound are ideal sites for introducing nitrogen-containing groups to form substituted benzylamines. These products are important building blocks in the fields of medicinal chemistry and materials science. Reductive amination is a principal method for achieving this transformation.

Although direct reductive amination of this compound is possible, a two-step process is more commonly employed. This involves the initial oxidation of the diol to the corresponding dialdehyde, 4-methoxyisophthalaldehyde. This intermediate can then undergo reductive amination with a variety of primary or secondary amines using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to produce the desired bis(benzylamine) derivatives.

Alternatively, the hydroxyl groups can be converted into more effective leaving groups, such as halides (benzyl bromides or chlorides) or sulfonates (tosylates or mesylates). These activated intermediates can then undergo nucleophilic substitution with amines to yield the corresponding benzylamines.

Recent developments in catalysis have introduced more direct synthetic routes. For example, biocatalytic methods employing transaminases have become a potent tool for synthesizing benzylamine (B48309) derivatives with high levels of efficiency and stereoselectivity. nih.gov These enzymes are capable of catalyzing the amination of carbonyl compounds, which can be produced by the oxidation of benzenedimethanols. nih.gov

| Method | Description | Key Intermediates |

|---|---|---|

| Indirect Reductive Amination | Oxidation of the diol to the dialdehyde, followed by reaction with an amine and a reducing agent. | 4-Methoxyisophthalaldehyde |

| Nucleophilic Substitution | Conversion of hydroxyl groups to good leaving groups, followed by reaction with an amine. | 1,3-Bis(halomethyl)-4-methoxybenzene |

| Biocatalytic Amination | Enzymatic conversion of the corresponding carbonyl compound to the amine. nih.gov | 4-Methoxyisophthalaldehyde |

Chiral Resolution and Enantioselective Transformations of Related Benzenedimethanol Scaffolds

The 1,3-benzenedimethanol (B147609) framework, which is prochiral when the two hydroxymethyl groups are chemically different or react in a stepwise manner, offers pathways to synthesize chiral molecules. While this compound is itself achiral, its derivatives can possess chirality. The development of methods for chiral resolution and enantioselective transformations of such scaffolds is essential for obtaining optically pure compounds for use in fields like asymmetric catalysis and pharmacology.

A widely used method for chiral resolution is the formation of diastereomeric derivatives. nih.gov For structures similar to benzenedimethanol, this can be done by reacting the diol with a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric esters. nih.gov These diastereomers can then be separated using physical techniques like crystallization or chromatography, followed by the removal of the chiral auxiliary to obtain the enantiomerically pure diol. nih.gov

Enzymatic resolution provides another avenue. Lipases are known to be effective in catalyzing the enantioselective acylation or deacylation of alcohols, including benzylic alcohols. This can facilitate the separation of a racemic mixture of a benzenedimethanol derivative into one enantiomer of the alcohol and the other of its ester.

Additionally, chiral column chromatography is a robust technique for both analytical and preparative separation of enantiomers. vt.edu It is plausible that racemic derivatives of this compound could be resolved using high-performance liquid chromatography (HPLC) with an appropriate chiral stationary phase. vt.edu

| Method | Principle | Example Application |

|---|---|---|

| Diastereomeric Salt/Ester Formation | Reaction with a chiral resolving agent to form separable diastereomers. nih.gov | Crystallization of diastereomeric esters. nih.gov |

| Enzymatic Resolution | Use of enzymes (e.g., lipases) for enantioselective reactions. | Enantioselective acylation of one enantiomer. |

| Chiral Chromatography | Separation of enantiomers based on differential interactions with a chiral stationary phase. vt.edu | HPLC resolution of racemic derivatives. vt.edu |

| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. | Asymmetric reduction of a prochiral diketone. |

The choice of method is influenced by factors such as the scale of the synthesis, the required enantiomeric purity, and the specific structure of the derivative.

Formation of Complex Polyfunctionalized Aromatic Ethers

The hydroxyl groups of this compound are excellent starting points for synthesizing a wide array of complex polyfunctionalized aromatic ethers. The Williamson ether synthesis is a cornerstone method for these transformations. byjus.commasterorganicchemistry.comyoutube.comlibretexts.orgyoutube.com This reaction involves the deprotonation of the alcohol with a base, such as sodium hydride, to create an alkoxide. This alkoxide then acts as a nucleophile, displacing a halide or another suitable leaving group from an alkyl or aryl halide. byjus.com

By reacting this compound with dihaloalkanes of different lengths under Williamson ether synthesis conditions, it is possible to create macrocyclic polyethers, which include crown ethers. vt.eduresearchgate.net The size of the resulting macrocycle can be tailored by the length of the dihaloalkane chain. researchgate.net These reactions can yield both 1:1 and 2:2 cyclic products, where one or two molecules of the benzenedimethanol derivative react with one or two molecules of the dihaloalkane. researchgate.net

The synthesis of polyethers is another significant application. The polymerization of this compound with a suitable dielectrophile, such as a bis(halomethyl)arene, can result in the formation of linear poly(arylene ether)s. These polymers often possess advantageous properties like high thermal stability.

Moreover, the selective mono- or di-functionalization of the hydroxyl groups enables the stepwise construction of more intricate, unsymmetrical ethers. For instance, one hydroxyl group can be protected while the other is converted to an ether. Subsequently, the protecting group can be removed to allow for a different etherification reaction at the first position.

| Reaction Type | Reactants | Product Type |

|---|---|---|

| Williamson Ether Synthesis (Macrocyclization) | This compound, Dihaloalkane | Crown ethers, Macrocyclic polyethers researchgate.net |

| Williamson Ether Synthesis (Polymerization) | This compound, Bis(halomethyl)arene | Poly(arylene ether)s |

| Stepwise Etherification | This compound, Monohaloalkane (with protecting groups) | Unsymmetrical diethers |

The capacity to form these complex ether structures establishes this compound as a highly useful building block in the fields of supramolecular chemistry and polymer science.

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,3-Bis(halomethyl)-4-methoxybenzene |

| This compound |

| 4-Methoxy-1,3-benzenediolyl hydrazone |

| 4-Methoxyisophthalaldehyde |

| 4-Methoxyisophthalic acid |

| 4-Methoxyisophthalohydrazide |

| Benzylamines |

| Crown ethers |

| Dimethyl-4-methoxyisophthalate |

| Hydrazine monohydrate |

| Poly(arylene ether)s |

| Sodium borohydride |

| Sodium triacetoxyborohydride |

Polymer Chemistry and Materials Science Applications of 4 Methoxy 1,3 Benzenedimethanol

Monomer Incorporation in Polycondensation Reactions

4-Methoxy-1,3-benzenedimethanol serves as a diol monomer in polycondensation reactions, where it reacts with other difunctional or polyfunctional monomers to form polyesters, polyethers, and other condensation polymers. The presence of the methoxy (B1213986) group can influence the polymer's solubility, thermal properties, and chemical resistance.

Poly(silylether)s (PSEs) are a class of silicon-based polymers with a flexible and durable Si-O-C linkage in their backbone. A modern and atom-economical method for their synthesis is the dehydrocoupling polymerization of diols and dihydrosilanes, catalyzed by transition metal complexes. This reaction typically releases hydrogen gas as the only byproduct.

Research has demonstrated the successful synthesis of PSEs using various benzylic diols, which are structurally analogous to this compound. For instance, iron-catalyzed dehydrocoupling polymerization has been effectively used with a range of diol and silane (B1218182) monomers to produce PSEs with number-average molecular weights (Mn) reaching up to 36.3 kDa. d-nb.infonih.gov These reactions are generally operationally simple and applicable to both primary and secondary silane monomers with various benzylic and aliphatic diols. d-nb.infogsa.ac.ukbath.ac.uk The resulting polymers exhibit low glass transition temperatures (Tg) and high thermal stability. nih.gov

The general scheme for this polymerization involves the reaction of a diol, such as this compound, with a dihydrosilane in the presence of a catalyst. The reaction can be represented as follows:

n HO-CH₂-Ar(OCH₃)-CH₂-OH + n H₂SiR₂ → [-O-CH₂-Ar(OCH₃)-CH₂-O-SiR₂-]n + 2n H₂

The properties of the resulting poly(silylether) are influenced by the choice of both the diol and the silane. For example, studies using 1,4-benzenedimethanol (B118111) show that secondary silanes can lead to polymers with higher thermal decomposition temperatures compared to those made with primary silanes. nih.gov The incorporation of the methoxy-substituted aromatic ring from this compound would be expected to influence the final polymer's properties, such as its polarity, solubility, and thermal characteristics.

Table 1: Examples of Poly(silylether) Synthesis via Iron-Catalyzed Dehydrocoupling of Diols and Silanes Data based on analogous reactions reported in the literature.

| Diol Monomer | Silane Monomer | Catalyst | Mn (Da) | Tg (°C) | Thermal Stability (T-5%,Ar, °C) | Reference |

|---|---|---|---|---|---|---|

| 1,4-Benzenedimethanol | Phenylsilane | Iron β-Diketiminate | 11,900 | 19.1 | 358.5 | d-nb.info |

| 1,4-Benzenedimethanol | Methylphenylsilane | Iron β-Diketiminate | 21,500 | 11.4 | 421.6 | d-nb.info |

Polydimethylsiloxane (PDMS)-based copolymers are valued for their unique combination of properties, including high flexibility at low temperatures, biocompatibility, and gas permeability. Segmented polyurethane and polyurea copolymers incorporating PDMS soft segments and hard segments formed from diisocyanates and chain extenders are of particular interest.

Diols like this compound can function as chain extenders in the synthesis of such copolymers. In a typical synthesis, a prepolymer is first formed by reacting a hydroxy-terminated PDMS with an excess of a diisocyanate. This prepolymer is then reacted with a low molecular weight diol chain extender, such as this compound, to form the final high molecular weight polyurethane. dtic.mil The general reaction is:

HO-PDMS-OH + 2 OCN-R-NCO → OCN-R-NHCOO-PDMS-OOCNH-R-NCO (Prepolymer) Prepolymer + n HO-CH₂-Ar(OCH₃)-CH₂-OH → [-COO-PDMS-OOCNH-R-NHCOO-CH₂-Ar(OCH₃)-CH₂-O-]n

The aromatic, rigid structure of this compound would form part of the hard segments, influencing the microphase separation and, consequently, the thermomechanical properties of the elastomer. nih.gov The choice of chain extender is critical in tailoring the properties of polyurethane elastomers. rubber.or.kr While specific studies using this compound were not identified, the use of other aromatic diols demonstrates the feasibility of this approach to modify polymer properties. nih.gov

Thermally Crosslinkable Polymer Systems

This compound can be incorporated into polymer backbones that are designed for subsequent thermal crosslinking. The two hydroxyl groups allow it to be built into linear or branched prepolymers, such as polyesters or polyethers. These prepolymers can contain other functionalities or be blended with crosslinking agents (e.g., aminoplasts or phenoplasts) that react with the hydroxyl groups upon heating to form a durable thermoset network.

For example, polyethers derived from benzenedimethanol have been developed for coating applications. google.com In these systems, a diol like this compound can be reacted with diepoxides to create hydroxy-functional polyether prepolymers. These prepolymers can then be formulated with crosslinkers, such as melamine-formaldehyde resins, which cure at elevated temperatures to form a hard, chemically resistant film. The aromatic core of the diol contributes to the thermal stability and mechanical strength of the final cross-linked material.

Advanced Resin Formulations

The unique structure of this compound makes it a candidate for use as a modifier or building block in advanced resin formulations, such as those for high-performance coatings and composites.

In epoxy resin systems, it can be used as a reactive diluent or a modifier to improve toughness and flexibility. By reacting with the epoxy resin, it becomes a permanent part of the network, reducing the brittleness often associated with highly cross-linked epoxies.

In polyester (B1180765) resin formulations, particularly for coatings, it can be used as a co-monomer alongside other diols and diacids. Its inclusion can modify the resin's glass transition temperature, flexibility, and adhesion to various substrates. A patent for the use of polyethers derived from benzenedimethanol in coatings for food and beverage containers highlights the utility of this class of monomers in creating chemically resistant, high-performance linings. google.com The specific methoxy substitution on this compound could be leveraged to fine-tune solubility in specific organic solvents or to alter the surface properties of the resulting coating.

Computational Chemistry and Spectroscopic Characterization of Benzenedimethanol Systems

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and properties of molecules like 4-Methoxy-1,3-benzenedimethanol. These computational methods allow for the detailed examination of molecular geometry, bonding interactions, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. openaccesspub.org This process involves calculating the molecule's energy for various atomic arrangements and finding the geometry that corresponds to the lowest energy state. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's physical and chemical behavior. researchgate.net

Below is a table showcasing typical geometric parameters that can be obtained for this compound through DFT calculations.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Calculated Value (Example) |

| Bond Length | C | C | - | - | ~1.39 Å (Aromatic) |

| C | O | - | - | ~1.37 Å (Methoxy) | |

| C | O | - | - | ~1.43 Å (Hydroxymethyl) | |

| Bond Angle | C | C | C | - | ~120° (Benzene Ring) |

| C | O | C | - | ~117° (Methoxy) | |

| Dihedral Angle | H | O | C | C | Variable (Rotation of Hydroxyl) |

Note: The values presented are illustrative and can vary based on the specific computational methods and basis sets used.

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that align with the familiar Lewis structures of bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a detailed picture of the bonding and electronic interactions within a molecule.

For this compound, NBO analysis can elucidate the nature of its covalent bonds, such as the polarity of the C-O bonds in the methoxy (B1213986) and hydroxymethyl groups. It also quantifies hyperconjugative interactions, which are stabilizing delocalizations of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions are crucial for understanding the molecule's stability. dergipark.org.tr For instance, the interaction between a lone pair on an oxygen atom and an adjacent antibonding C-C orbital can be quantified to understand the electronic effects of the substituents on the benzene (B151609) ring. The analysis involves examining all possible interactions between filled and empty NBOs and estimating their energetic significance using second-order perturbation theory. uni-muenchen.de

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A large HOMO-LUMO gap suggests high chemical stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. nih.gov For this compound, the HOMO is typically localized on the electron-rich benzene ring and the oxygen atoms, while the LUMO is distributed over the aromatic ring. The energy gap helps in predicting how the molecule will interact with other chemical species. masterorganicchemistry.com

| Orbital | Description | Typical Energy (eV) |

| HOMO | Highest Occupied Molecular Orbital | -6.5 to -7.5 |

| LUMO | Lowest Unoccupied Molecular Orbital | -0.5 to -1.5 |

| Gap (ΔE) | HOMO-LUMO Energy Gap | 5.0 to 7.0 |

Note: These energy values are examples and depend on the level of theory and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a plot of the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the methoxy and hydroxymethyl groups due to their high electronegativity and lone pairs of electrons. The hydrogen atoms of the hydroxyl groups would exhibit positive potential (blue). The aromatic ring would show a distribution of potential, influenced by the electron-donating methoxy group and the electron-withdrawing hydroxymethyl groups. This visual representation of charge distribution is instrumental in understanding and predicting the molecule's reactivity in various chemical reactions. dergipark.org.trnih.gov

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the structure of synthesized or isolated chemical compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful method for elucidating the detailed molecular structure of organic molecules like this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and proton environments within a molecule. Both ¹H NMR and ¹³C NMR spectra are crucial for the structural confirmation of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring would appear as a set of multiplets in the aromatic region (typically δ 6.5-8.0 ppm). The chemical shifts and splitting patterns of these protons are influenced by the positions of the methoxy and hydroxymethyl substituents. The protons of the two hydroxymethyl (-CH₂OH) groups would likely appear as a singlet or a doublet, depending on coupling with the hydroxyl proton, in the region of δ 4.5-5.0 ppm. The methoxy (-OCH₃) group protons would give a sharp singlet at around δ 3.8 ppm. The hydroxyl (-OH) protons would show a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments. For this compound, distinct signals would be observed for the carbon atoms of the benzene ring, the methoxy group, and the hydroxymethyl groups. The chemical shifts of the aromatic carbons would be influenced by the substituents. The carbon attached to the methoxy group would be shifted downfield, while the carbons bearing the hydroxymethyl groups would also have characteristic chemical shifts. The carbon of the methoxy group would appear around δ 55-60 ppm, and the carbons of the hydroxymethyl groups would be found around δ 60-65 ppm.

Below is a table summarizing the expected NMR data for this compound.

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| ¹H | Aromatic (C-H) | 6.8 - 7.3 | Multiplets |

| ¹H | Hydroxymethyl (-CH₂OH) | ~4.6 | Singlet/Doublet |

| ¹H | Methoxy (-OCH₃) | ~3.8 | Singlet |

| ¹H | Hydroxyl (-OH) | Variable | Broad Singlet |

| ¹³C | Aromatic (C-O) | ~159 | Singlet |

| ¹³C | Aromatic (C-CH₂OH) | ~140 | Singlet |

| ¹³C | Aromatic (C-H) | 110 - 130 | Singlets |

| ¹³C | Hydroxymethyl (-CH₂OH) | ~64 | Singlet |

| ¹³C | Methoxy (-OCH₃) | ~55 | Singlet |

Note: These are typical chemical shift ranges and can vary based on the solvent and other experimental conditions.

Mass Spectrometry Fragmentation Analysis for Diagnostic Ions

Mass spectrometry provides a powerful tool for elucidating the structure of benzenedimethanol systems through controlled fragmentation. In positive-ion mode fast atom bombardment (FAB) mass spectrometry, analogues such as 4-methoxy-1-(methoxymethyl)benzene characteristically form a hydride-eliminated molecule, [M-H]⁺. nih.gov For instance, 4-methoxy-1-(methoxymethyl)benzene, with a molecular weight of 152, displays a prominent peak at m/z 151, corresponding to the [M-H]⁺ ion. nih.gov

Further fragmentation of this parent compound involves the loss of the methoxy group from the methoxymethyl substituent, leading to a diagnostic ion peak at m/z 121. nih.gov Studies on deuterated analogues, such as 4-methoxy-1-(methoxymethyl-d₂)-benzene, confirm that the hydride elimination specifically occurs from the methylene (B1212753) group of the 1-(methoxymethyl) moiety, resulting in an [M-D]⁺ ion. nih.gov This specific fragmentation pattern, involving the cleavage of bonds adjacent to the oxygen atom in the ether linkage, is a common characteristic of such aromatic ethers. libretexts.org

General fragmentation patterns for aromatic compounds show strong molecular ion peaks due to the stability of the benzene ring. libretexts.org For alcohols, fragmentation often involves the loss of a water molecule (H₂O). libretexts.org Therefore, for this compound, one could anticipate a combination of these fragmentation pathways, including the loss of H₂O from the hydroxymethyl groups and cleavage at the methoxy and benzylic positions.

Table 1: Diagnostic Ions in Mass Spectrometry of Methoxy-substituted Benzene Analogues

| Precursor Compound | Fragmentation Process | Diagnostic Ion (m/z) | Reference |

|---|---|---|---|

| 4-methoxy-1-(methoxymethyl)benzene | Hydride Elimination | 151 ([M-H]⁺) | nih.gov |

| 4-methoxy-1-(methoxymethyl)benzene | Loss of Methoxy Group | 121 ([M-OCH₃]⁺) | nih.gov |

| Aromatic Aldehydes (General) | Loss of Hydrogen | M-1 | miamioh.edu |

| Aromatic Aldehydes (General) | Loss of CHO group | M-29 | miamioh.edu |

| Aliphatic Ketones (General) | α-cleavage | 43, M-57 | miamioh.edu |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Modes

The methoxy group presents several characteristic bands. The C-H stretching vibrations of the CH₃ group are typically observed in the 2900-3000 cm⁻¹ region. The asymmetric C-O-C stretching vibration is found around 1144-1153 cm⁻¹, while the symmetric stretch appears near 1063-1079 cm⁻¹. esisresearch.org

The hydroxymethyl (-CH₂OH) groups also have distinct vibrational signatures. The O-H stretching vibration gives rise to a broad band in the high-frequency region of the IR spectrum, typically around 3400-3600 cm⁻¹. The CH₂ wagging and twisting modes are expected in the 1200-1300 cm⁻¹ range, with rocking modes appearing around 900-950 cm⁻¹. esisresearch.org

The benzene ring itself produces a set of characteristic bands. C-H stretching vibrations in aromatic rings occur above 3000 cm⁻¹. The C-C stretching vibrations within the ring are observed in the 1400-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations are also prominent and their position is indicative of the substitution pattern on the ring.

Table 2: Selected Vibrational Modes for Analogues of this compound

| Vibrational Mode | Wavenumber (cm⁻¹) (FT-IR) | Wavenumber (cm⁻¹) (FT-Raman) | Compound Analogue | Reference |

|---|---|---|---|---|

| Asymmetric C-O-C Stretch | 1144 | 1146 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | esisresearch.org |

| Symmetric C-O-C Stretch | 1063 | 1066 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | esisresearch.org |

| CH₂ Wagging | 1282 | - | 5-nitro-2-(4-nitrobenzyl) benzoxazole | esisresearch.org |

| CH₂ Twisting | 1233 | 1237 | 5-nitro-2-(4-nitrobenzyl) benzoxazole | esisresearch.org |

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. For benzene and its derivatives, the absorption bands in the UV region are associated with π→π* transitions of the aromatic system. up.ac.za The presence of substituents on the benzene ring significantly influences the position and intensity of these absorption bands.

Substituents like the methoxy (-OCH₃) and hydroxymethyl (-CH₂OH) groups are known to be auxochromes. The methoxy group, being an electron-donating group, typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the primary and secondary benzene bands. ijermt.orglibretexts.org This is due to the interaction of the non-bonding electrons on the oxygen atom with the π-electron system of the benzene ring. libretexts.org

Systematic studies on mono-substituted benzenes show that electron-donating groups like -OCH₃ can produce bathochromic shifts of up to +8 nm. ijermt.org For instance, benzene itself exhibits two primary absorption bands around 180 nm and 200 nm, and a weaker secondary band near 260 nm. up.ac.za For methoxy-substituted benzenes, these bands are shifted to longer wavelengths. For example, in a study of 4-Methoxy-4'-Nitrobiphenyl, the UV-Vis spectrum recorded in chloroform (B151607) showed absorption maxima that were analyzed to understand the electronic transitions within the molecule. nih.gov

Table 3: UV-Visible Absorption Data for Substituted Benzene Derivatives

| Compound | Solvent | λₘₐₓ (nm) | Transition Type | Reference |

|---|---|---|---|---|

| Benzene | Liquid State | 180, 200 | π→π* (Primary) | up.ac.za |

| Benzene | Liquid State | 260 | π→π* (Secondary) | up.ac.za |

| Mono-substituted benzenes (with electron-donating groups) | Ethanol (B145695) | 251–263 | π→π* | ijermt.org |

Solid-State Structural Investigations

X-ray Crystallography of Benzenedimethanol Analogues

Table 4: Crystallographic Data for a Benzenedimethanol Analogue

| Compound | Crystal System | Space Group | Key Feature | Reference |

|---|---|---|---|---|

| 4,4'-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) | Not Specified | Not Specified | Molecules linked by C-H···O hydrogen bonds into a supramolecular framework. | nih.gov |

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like the normalized contact distance (d_norm) onto the surface, one can identify regions of close intermolecular contact, which are crucial for understanding crystal packing.

For example, in the crystal structure of 4,4'-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde), the Hirshfeld surface analysis indicates that H···H contacts are the most significant, followed by O···H/H···O and C···H/H···C contacts. nih.gov A similar analysis on 4-(3-methoxyphenyl)-2,6-diphenylpyridine showed that H···H interactions accounted for 50.4% of the surface, C···H/H···C for 37.9%, and O···H/H···O for 5.1%. nih.gov These analyses demonstrate that van der Waals forces and hydrogen bonding are the primary forces governing the assembly of these molecules in the solid state.

Table 5: Hirshfeld Surface Analysis Data for Analogues

| Compound | H···H Contacts (%) | O···H/H···O Contacts (%) | C···H/H···C Contacts (%) | Reference |

|---|---|---|---|---|

| 4-(3-methoxyphenyl)-2,6-diphenylpyridine | 50.4 | 5.1 | 37.9 | nih.gov |

| 4,4'-{[1,3-phenylenebis(methylene)]bis(oxy)}bis(3-methoxybenzaldehyde) | Most significant | Significant | Significant | nih.gov |

Emerging Research Frontiers and Translational Opportunities for 4 Methoxy 1,3 Benzenedimethanol

Sustainable Synthesis Routes and Process Intensification

The industrial viability and environmental footprint of 4-Methoxy-1,3-benzenedimethanol are intrinsically linked to the efficiency and sustainability of its synthesis. Traditional multi-step syntheses often rely on stoichiometric reagents and batch processing, presenting opportunities for significant improvement through modern chemical engineering principles.

A foundational approach to synthesizing the parent compound, 1,3-benzenedimethanol (B147609), involves the reduction of isophthaloyl dichloride with a strong reducing agent like lithium aluminum hydride (LAH) in a solvent such as anhydrous tetrahydrofuran (B95107) (THF). This process, while effective, utilizes a hazardous reagent and requires careful thermal management. Adapting this for the methoxy-substituted analogue would involve starting with 4-methoxyisophthaloyl chloride.

Emerging research focuses on greener alternatives. One promising frontier is biocatalysis. For instance, wild-type toluene (B28343) 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 has been shown to catalyze the oxidation of o-methoxyphenol to 4-methoxybenzene-1,3-diol (B119832), a structurally related compound. This highlights the potential for enzymatic systems to perform highly selective hydroxylations on methoxy-activated benzene (B151609) rings under mild, aqueous conditions, thereby avoiding harsh reagents and complex protecting group strategies.

Process intensification (PI) offers a paradigm shift from conventional batch manufacturing to more efficient, safer, and compact continuous processes. energy.gov For a potentially exothermic reaction like the LAH reduction, transitioning from a large batch reactor to a continuous flow microreactor or tubular reactor would offer superior heat and mass transfer, minimizing the risk of thermal runaways and improving product consistency. unito.itcetjournal.it This "shift to continuous" can drastically reduce solvent volumes, which are often used as thermal buffers in batch processes, thereby increasing environmental sustainability. cetjournal.it

Further intensification could be achieved by integrating reaction and separation steps. energy.gov For example, reactive distillation could potentially be employed in derivatization steps, where a reaction and the removal of a byproduct (like water) occur simultaneously in a single column, driving the reaction equilibrium towards the product and reducing capital and energy costs. mdpi.com Reverse flow reactors, which create a heat trap within a catalytic bed, could be designed for potential gas-phase oxidation or reduction steps, enabling autothermal operation even with dilute reactant streams and improving energy efficiency. diva-portal.org

Table 1: Comparison of Synthesis Strategies

| Method | Key Features | Potential Advantages | Challenges |

|---|---|---|---|

| Conventional Batch Synthesis | Reduction of a diacyl chloride with LAH in a large reactor. | Established chemical route. | Hazardous reagents, poor thermal control, large solvent volumes. |

| Biocatalysis | Use of enzymes (e.g., monooxygenases) for selective hydroxylation. | High selectivity, mild reaction conditions, environmentally benign. | Enzyme stability, substrate scope, low volumetric productivity. |

| Continuous Flow Synthesis | Reaction performed in microreactors or tubular reactors. cetjournal.it | Enhanced safety, superior heat/mass transfer, improved consistency. unito.it | Potential for channel clogging, requires dedicated equipment. |

| Process Intensification (PI) | Integration of unit operations (e.g., reactive distillation). mdpi.com | Reduced capital/energy costs, smaller footprint, increased efficiency. energy.gov | Complex process design and control. |

Catalyst Design for Enhanced Selectivity and Efficiency

Catalysis is central to the synthesis of fine chemicals like this compound, enabling reactions to proceed with high efficiency and, crucially, selectivity. The design of advanced catalysts is a key research frontier for controlling which functional groups react and preventing the formation of unwanted byproducts.

For reactions involving the benzene ring, transition metal catalysts, particularly palladium, are powerful tools. Palladium(II)-catalyzed C-H activation, for example, can achieve selective functionalization at specific positions on an aromatic ring by using a directing group to guide the catalyst. researchgate.net This strategy could be envisioned for introducing the methanol (B129727) groups onto a pre-existing methoxy-substituted benzene core, offering a more atom-economical route than classical methods.

A significant trend in modern chemistry is the move towards metal-free catalysis. Organocatalysts are small organic molecules that can catalyze a wide range of transformations without the need for potentially toxic and expensive metals. rsc.org For instance, Brønsted acids like p-toluenesulfonic acid have been shown to be effective catalysts for the polymerization of 1,3-dioxolan-4-ones, demonstrating the power of organocatalysis in polyester (B1180765) synthesis. mdpi.com For the synthesis or derivatization of this compound, organocatalysts could offer a sustainable alternative for reactions such as esterification or etherification.

Table 2: Catalyst Classes and Potential Applications

| Catalyst Type | Example | Potential Role in Synthesis/Derivatization | Key Advantage |

|---|---|---|---|

| Transition Metal | Palladium(II) complexes researchgate.net | Selective C-H functionalization of the benzene ring. | High selectivity and activity. |

| Phase-Transfer Catalyst | Tetrabutylammonium bromide (TBAB) nih.gov | Facilitating reactions between different phases (e.g., methylation). | Increases reaction rates in heterogeneous systems. |

| Organocatalyst | p-Toluenesulfonic acid mdpi.com | Metal-free esterification, etherification, or polymerization reactions. | Lower toxicity, cost-effective, sustainable. |

| Biocatalyst | Toluene 4-monooxygenase (T4MO) | Regio- and stereoselective hydroxylation of the aromatic ring. | Exceptional selectivity under mild conditions. |

Novel Polymer and Material Design Paradigms

The bifunctional nature of this compound, possessing two primary alcohol groups and a methoxy-functionalized aromatic ring, makes it a highly attractive monomer for the design of advanced polymers and materials. The diol functionality allows it to act as a chain extender or cross-linker, while the methoxy (B1213986) group can be used to tune the final material's properties.

One of the most direct applications is in the synthesis of polyesters and polyethers. Through condensation polymerization with dicarboxylic acids or their derivatives, this compound can be incorporated into polyester backbones. google.com Similarly, it can be used to create polyethers. The presence of the methoxy group is expected to influence key polymer characteristics such as solubility, glass transition temperature, thermal stability, and adhesion to substrates, making these polymers suitable for specialized coating applications. google.com

Drawing an analogy from its isomer, 1,4-benzenedimethanol (B118111), the 1,3-isomer can be used as a building block for highly cross-linked polymers (HCPs). sigmaaldrich.com For example, a Friedel-Crafts alkylation reaction could be used to link the aromatic rings, creating a rigid, porous network. The resulting material could have applications in gas storage, separation, or as a support for catalysts, with the methoxy groups providing tailored surface chemistry.

Furthermore, the hydroxyl groups of this compound can serve as initiation sites for ring-opening polymerizations. This approach can be used to synthesize well-defined block copolymers or star-shaped polymers. rsc.org For instance, the two hydroxyl groups could initiate the polymerization of cyclic esters like lactide or caprolactone, yielding a polymer with an ABA triblock architecture, where A is a polyester block and B is the central 4-methoxy-1,3-phenylene unit. Such architectures are crucial for creating thermoplastic elastomers and advanced self-assembling materials. sigmaaldrich.comrsc.org

Interdisciplinary Applications in Chemical Sciences

Beyond polymer science, this compound serves as a versatile platform molecule for a range of applications across the chemical sciences. Its unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry for building more complex molecular architectures.

In medicinal chemistry and drug discovery, the methoxy-phenyl moiety is a common structural motif. The compound can be used as a starting material for the synthesis of novel bioactive molecules. For example, related structures like 4-methoxy-1,3-benzenediolyl hydrazones have been synthesized and evaluated for their biological activities. nih.govnih.gov The diol functionality of this compound provides two convenient handles for introducing further diversity and complexity.

In materials science, the compound can be a precursor to functional materials. Derivatives of similar phenolic compounds have been shown to act as chromogenic reagents for the detection of metal ions. By chemically modifying the hydroxyl groups of this compound, it may be possible to design new sensors or chelating agents.

Furthermore, the compound can be used in the synthesis of specialized chemical reagents. The aza-Prins cyclization, a powerful reaction for creating nitrogen-containing heterocyclic compounds, often utilizes aldehydes and sulfonamides. rsc.org The diol functionality of this compound could be oxidized to the corresponding dialdehyde, creating a bifunctional reagent for use in such complex transformations, enabling the synthesis of novel heterocyclic libraries. Its use as a building block for sulfonyl-containing compounds has also been demonstrated, showcasing its utility in creating diverse molecular structures. tsijournals.com

Q & A

Q. Methodological Considerations :

- Microwave synthesis reduces reaction time (e.g., 150 seconds for 4-nitrobenzyl alcohol oxidation) and improves yield .

- Solvent-free conditions minimize environmental impact and simplify purification .

Basic: Is this compound found in natural sources?

Yes, this compound has been identified as a major constituent in ethanol-extracted essential oils from Myristica fragrans seeds. Gas chromatography–mass spectrometry (GC-MS) analysis revealed its presence alongside other bioactive compounds like sulfonylbismethane and alpha-cubebene .

Q. Analytical Workflow :

- Extraction : Ethanol-based solvent extraction under controlled temperature.

- Characterization : GC-MS for compound identification (retention indices and spectral matching) .

Advanced: How do reaction conditions affect the oxidation of this compound to isophthalaldehyde derivatives?

The oxidation efficiency depends on substituent positioning and reaction methodology. For instance, microwave-assisted oxidation of 5-methoxy-1,3-benzenedimethanol to 5-methoxyisophthalaldehyde requires precise control:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) accelerate oxidation, while methoxy groups may necessitate longer reaction times .

- Catalyst-Free Conditions : Microwave irradiation enables rapid aldehyde formation without traditional oxidants like PCC, reducing byproduct formation .

Q. Optimization Table :

| Substituent Position | Reaction Time (s) | Method | Yield (%)* |

|---|---|---|---|

| 4-Nitro | 150 | Microwave | High |

| 2-Methoxy | 300 | Microwave | Moderate |

| *Note: Yield data inferred from comparative studies . |

Advanced: What purification techniques are effective for isolating this compound derivatives?

Post-synthesis purification often involves:

- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate) for separating polar alcohols.

- Recrystallization : Methanol/water mixtures improve purity of crystalline intermediates .

- Spectroscopic Validation : NMR and FT-IR confirm structural integrity, while HPLC monitors purity (>95%) .

Q. Critical Challenges :

- Hydroxyl groups increase polarity, complicating separation from similar diols.

- Trace solvent retention in crystals may require vacuum drying .

Basic: What spectroscopic methods are used to characterize this compound?

- GC-MS : Identifies volatile derivatives (e.g., trimethylsilyl ethers) with high sensitivity .

- NMR : H and C NMR resolve methoxy ( ppm) and benzyl alcohol protons ( ppm) .

- FT-IR : O-H stretches (~3200 cm) and C-O vibrations (~1250 cm) confirm functional groups .

Advanced: How is this compound utilized in coordination chemistry?

This diol serves as a precursor for bis(β-diketone) ligands in self-assembled molecular squares. Oxidation to dialdehydes (e.g., 2-methoxyisophthalaldehyde) enables Schiff-base condensation with diamines, forming macrocyclic complexes .

Q. Case Study :

- Ligand Synthesis : Microwave-oxidized 5-methoxyisophthalaldehyde reacts with ethylenediamine, yielding a tetranuclear square with Cu(II) nodes .

- Applications : These squares exhibit potential in catalysis and molecular sensing due to their porous structures .

Advanced: What are the challenges in scaling up synthesis for industrial research?

- Reaction Reproducibility : Microwave conditions require precise temperature control to avoid side reactions .

- Cost of Advanced Techniques : Solvent-free methods reduce waste but may demand specialized equipment .

- Regulatory Compliance : Handling methoxy and benzyl alcohol derivatives necessitates adherence to safety protocols (e.g., OSHA HCS) .

Basic: What are key intermediates in synthesizing pharmacologically active derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.